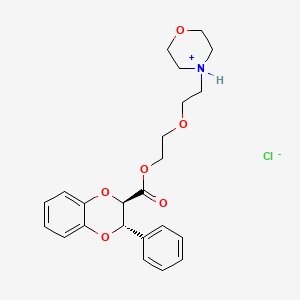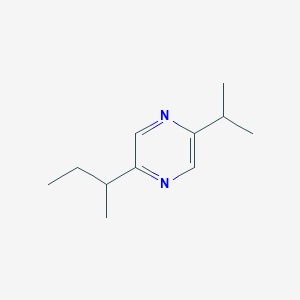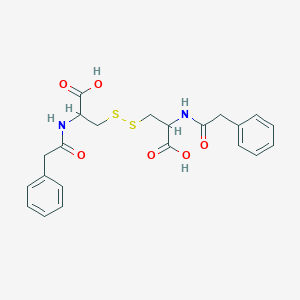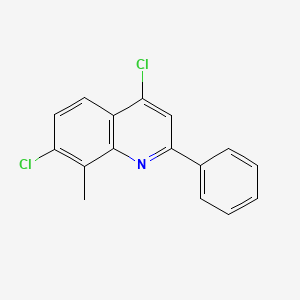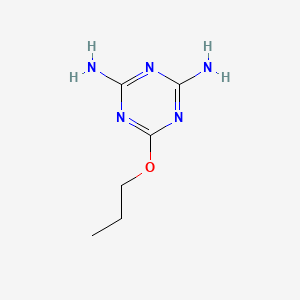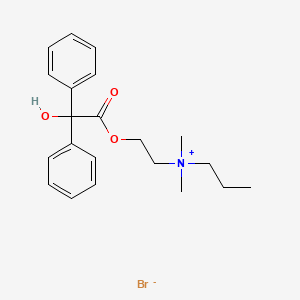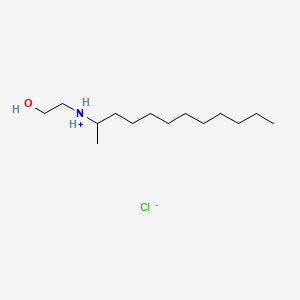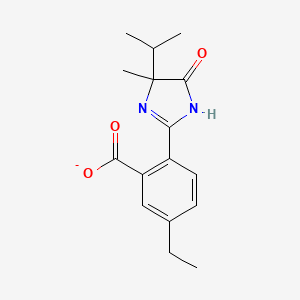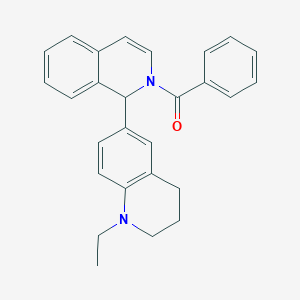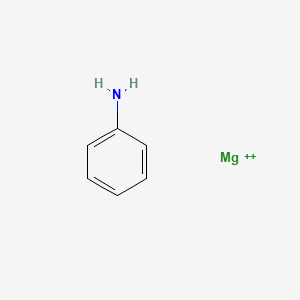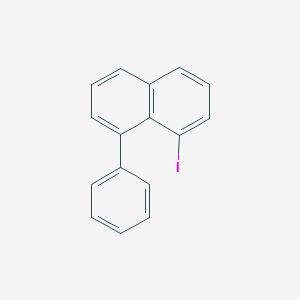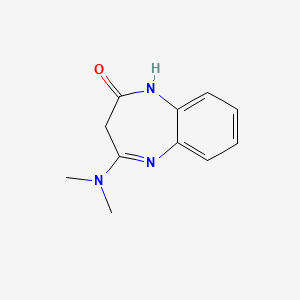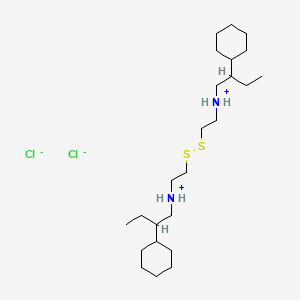
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is a chemical compound characterized by the presence of disulfide bonds and cyclohexylbutyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride typically involves the reaction of appropriate amines with disulfide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the disulfide bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
化学反应分析
Types of Reactions
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
科学研究应用
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes through its disulfide bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting disulfide bond formation and reduction.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the compound’s ability to modulate biological processes and chemical reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Disulfide, bis(2-((2-phenylethyl)amino)ethyl)-, dihydrochloride
- Disulfide, bis(2-((2-methylpropyl)amino)ethyl)-, dihydrochloride
Uniqueness
Disulfide, bis(2-((2-cyclohexylbutyl)amino)ethyl)-, dihydrochloride is unique due to the presence of cyclohexylbutyl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research and industrial applications.
属性
CAS 编号 |
38920-72-8 |
|---|---|
分子式 |
C24H50Cl2N2S2 |
分子量 |
501.7 g/mol |
IUPAC 名称 |
2-cyclohexylbutyl-[2-[2-(2-cyclohexylbutylazaniumyl)ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C24H48N2S2.2ClH/c1-3-21(23-11-7-5-8-12-23)19-25-15-17-27-28-18-16-26-20-22(4-2)24-13-9-6-10-14-24;;/h21-26H,3-20H2,1-2H3;2*1H |
InChI 键 |
GCOGQJXSJCRKPR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C[NH2+]CCSSCC[NH2+]CC(CC)C1CCCCC1)C2CCCCC2.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


